molecular formula C13H13ClN2O2 B2378757 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one CAS No. 374704-04-8

4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B2378757
CAS No.: 374704-04-8
M. Wt: 264.71
InChI Key: TXEONCFNNMAWLL-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one typically involves multiple steps, starting with the formation of the pyrroloquinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chloroacetyl group is then introduced through a chloroacetylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being investigated for their therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

Industry: In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its unique structure and reactivity make it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share a similar core structure and are known for their diverse biological activities.

  • Chloroacetyl derivatives: Compounds containing the chloroacetyl group are used in various chemical and biological applications.

Uniqueness: 4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-(2-chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-8-12(17)16-10-5-2-1-4-9(10)13(18)15-7-3-6-11(15)16/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEONCFNNMAWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(C1)C(=O)C3=CC=CC=C3N2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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